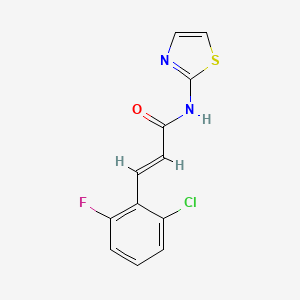
3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide, commonly known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is an ion channel that regulates the movement of chloride and bicarbonate ions across epithelial cell membranes. Mutations in the CFTR gene can lead to cystic fibrosis, a life-threatening genetic disease that affects multiple organs, including the lungs, pancreas, and digestive system. CFTRinh-172 has been extensively studied as a potential therapeutic agent for cystic fibrosis, as well as for other diseases that involve abnormal ion transport across cell membranes.
作用机制
3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 acts as a noncompetitive inhibitor of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide by binding to a site on the cytoplasmic side of the channel pore. It does not affect the expression or localization of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide, but rather stabilizes the channel in a closed state, preventing ion flux through the pore. 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 has been shown to interact with multiple domains of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide, including the R-domain, the NBDs, and the transmembrane domains. The exact mechanism of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 binding and inhibition is still under investigation.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 has been shown to have a variety of biochemical and physiological effects on 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide and other ion channels. It can inhibit 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide-mediated chloride and bicarbonate transport in multiple cell types, including airway epithelial cells, intestinal cells, and pancreatic cells. 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 can also inhibit other ion channels, such as the epithelial sodium channel (ENaC) and the calcium-activated chloride channel (CaCC). In addition, 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 has been shown to reduce airway surface liquid volume and increase mucus viscosity in vitro and in vivo.
实验室实验的优点和局限性
3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 has several advantages and limitations for lab experiments. Its high potency and selectivity for 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide make it a useful tool for studying 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide function and regulation. Its noncompetitive inhibition mechanism also allows for the investigation of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide gating and trafficking without affecting channel expression or localization. However, 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 can have off-target effects on other ion channels, and its long-term effects on cell viability and function are still unclear. In addition, the optimal concentration and duration of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 treatment may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 research. One area of focus is the development of more potent and selective 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide inhibitors that can overcome the limitations of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172. Another area of interest is the investigation of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 as a potential therapeutic agent for cystic fibrosis and other diseases that involve abnormal ion transport across cell membranes. 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 may also be useful for studying the role of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide in other physiological processes, such as inflammation, immunity, and cancer. Finally, the development of new tools and techniques for studying 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide and other ion channels may lead to new insights into their structure, function, and regulation.
合成方法
3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 can be synthesized using a variety of methods, including condensation reactions between 2-chloro-6-fluorobenzaldehyde and thiosemicarbazide, followed by cyclization and acylation steps. Other synthetic routes involve the use of thiazole derivatives and acryloyl chloride, or the use of 2-chloro-6-fluorobenzonitrile and thiosemicarbazone precursors. The purity and yield of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 can be optimized by using different solvents, catalysts, and reaction conditions.
科学研究应用
3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 has been used extensively in scientific research to study the function and regulation of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide and other ion channels. It has been shown to inhibit 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide-mediated chloride and bicarbonate transport in a dose-dependent manner, with an IC50 value of around 300 nM. 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 has also been used to study the role of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide in epithelial fluid secretion, mucociliary clearance, and airway surface liquid homeostasis. In addition, 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamideinh-172 has been used to investigate the effects of 3-(2-chloro-6-fluorophenyl)-N-1,3-thiazol-2-ylacrylamide mutations on channel gating, trafficking, and stability.
属性
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2OS/c13-9-2-1-3-10(14)8(9)4-5-11(17)16-12-15-6-7-18-12/h1-7H,(H,15,16,17)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUNDILDPOOVRV-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)NC2=NC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)NC2=NC=CS2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5762755.png)
![1-[5-fluoro-2-methyl-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5762775.png)
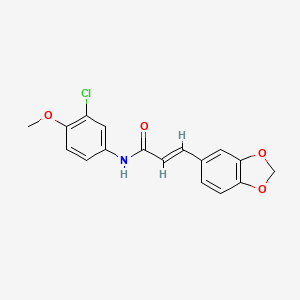
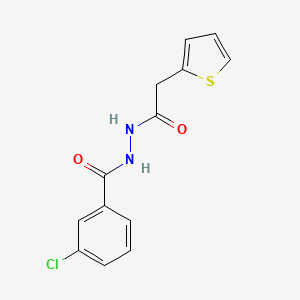
![3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]benzonitrile](/img/structure/B5762798.png)

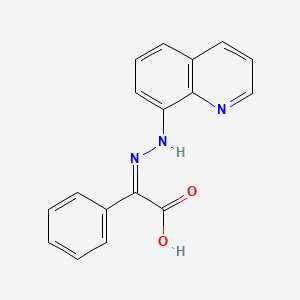
![4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B5762808.png)
![N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B5762827.png)
![4-[(4-fluorobenzylidene)amino]benzoic acid](/img/structure/B5762839.png)

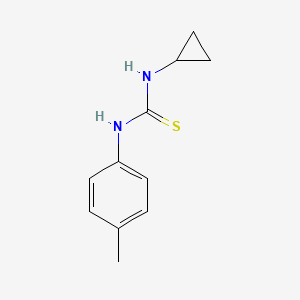
![2-ethyl-3-methyl-1-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5762856.png)